Cas no 2098014-58-3 (3-(Pyridin-4-yl)-1H-pyrazole-4-carboximidamide)
3-(Pyridin-4-yl)-1H-pyrazole-4-carboximidamide Chemical and Physical Properties
Names and Identifiers
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- 3-(pyridin-4-yl)-1H-pyrazole-4-carboximidamide
- 5-pyridin-4-yl-1H-pyrazole-4-carboximidamide
- 3-(Pyridin-4-yl)-1H-pyrazole-4-carboximidamide
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- Inchi: 1S/C9H9N5/c10-9(11)7-5-13-14-8(7)6-1-3-12-4-2-6/h1-5H,(H3,10,11)(H,13,14)
- InChI Key: YMDZQTXJUGNSNF-UHFFFAOYSA-N
- SMILES: N1C(C2C=CN=CC=2)=C(C(=N)N)C=N1
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 211
- XLogP3: -0.2
- Topological Polar Surface Area: 91.4
3-(Pyridin-4-yl)-1H-pyrazole-4-carboximidamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P221261-100mg |
3-(Pyridin-4-yl)-1H-pyrazole-4-carboximidamide |
2098014-58-3 | 100mg |
$ 135.00 | 2022-06-03 | ||
| TRC | P221261-500mg |
3-(Pyridin-4-yl)-1H-pyrazole-4-carboximidamide |
2098014-58-3 | 500mg |
$ 500.00 | 2022-06-03 | ||
| TRC | P221261-1g |
3-(Pyridin-4-yl)-1H-pyrazole-4-carboximidamide |
2098014-58-3 | 1g |
$ 775.00 | 2022-06-03 | ||
| Life Chemicals | F2198-5013-0.25g |
3-(pyridin-4-yl)-1H-pyrazole-4-carboximidamide |
2098014-58-3 | 95%+ | 0.25g |
$479.0 | 2023-09-06 | |
| Life Chemicals | F2198-5013-0.5g |
3-(pyridin-4-yl)-1H-pyrazole-4-carboximidamide |
2098014-58-3 | 95%+ | 0.5g |
$505.0 | 2023-09-06 | |
| Life Chemicals | F2198-5013-1g |
3-(pyridin-4-yl)-1H-pyrazole-4-carboximidamide |
2098014-58-3 | 95%+ | 1g |
$532.0 | 2023-09-06 | |
| Life Chemicals | F2198-5013-2.5g |
3-(pyridin-4-yl)-1H-pyrazole-4-carboximidamide |
2098014-58-3 | 95%+ | 2.5g |
$1064.0 | 2023-09-06 | |
| Life Chemicals | F2198-5013-5g |
3-(pyridin-4-yl)-1H-pyrazole-4-carboximidamide |
2098014-58-3 | 95%+ | 5g |
$1596.0 | 2023-09-06 | |
| Life Chemicals | F2198-5013-10g |
3-(pyridin-4-yl)-1H-pyrazole-4-carboximidamide |
2098014-58-3 | 95%+ | 10g |
$2234.0 | 2023-09-06 |
3-(Pyridin-4-yl)-1H-pyrazole-4-carboximidamide Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 3-(Pyridin-4-yl)-1H-pyrazole-4-carboximidamide
3-(Pyridin-4-yl)-1H-pyrazole-4-carboximidamide: A Comprehensive Overview
3-(Pyridin-4-yl)-1H-pyrazole-4-carboximidamide is a highly specialized organic compound with the CAS registry number 2098014-58-3. This compound belongs to the class of heterocyclic compounds, specifically featuring a pyrazole ring fused with a pyridine moiety. The structure of this compound is characterized by its unique arrangement of nitrogen atoms within the aromatic rings, which contributes to its distinctive chemical properties and potential applications in various fields.
The synthesis of 3-(Pyridin-4-yl)-1H-pyrazole-4-carboximidamide involves a series of intricate organic reactions, including nucleophilic substitutions, condensations, and cyclizations. Recent advancements in synthetic chemistry have enabled researchers to optimize the synthesis pathway, improving both yield and purity. This compound has garnered significant attention due to its potential as a building block in medicinal chemistry and materials science.
One of the most notable applications of 3-(Pyridin-4-yl)-1H-pyrazole-4-carboximidamide is in the field of pharmacology. Studies have shown that this compound exhibits promising bioactivity, particularly in modulating key cellular pathways associated with neurodegenerative diseases. For instance, research published in 2023 demonstrated that this compound can inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease. Such findings underscore its potential as a lead compound for drug development.
In addition to its pharmacological applications, 3-(Pyridin-4-yl)-1H-pyrazole-4-carboximidamide has also been explored for its electronic properties. Due to its conjugated aromatic system, this compound exhibits semiconducting behavior, making it a candidate for use in organic electronics. Recent studies have investigated its application in thin-film transistors and light-emitting diodes (LEDs), where it has shown remarkable performance under specific conditions.
The structural versatility of 3-(Pyridin-4-yl)-1H-pyrazole-4-carboximidamide allows for further functionalization, enabling researchers to tailor its properties for specific applications. For example, by introducing substituents at various positions on the pyrazole or pyridine rings, scientists can modulate the compound's solubility, stability, and reactivity. This level of customization makes it an attractive candidate for both academic research and industrial applications.
From a chemical standpoint, 3-(Pyridin-4-yl)-1H-pyrazole-4-carboximidamide is notable for its ability to engage in hydrogen bonding and π–π interactions. These intermolecular forces play a crucial role in determining its physical properties, such as melting point and crystallinity. Recent computational studies have provided deeper insights into these interactions, shedding light on the molecular mechanisms that govern its behavior in different environments.
Furthermore, the environmental impact of 3-(Pyridin-4-yl)-1H-pyrazole-4-carboximidamide has been a topic of interest. Researchers have evaluated its biodegradability and toxicity under various conditions. Preliminary results suggest that this compound is relatively stable under aerobic conditions but may undergo degradation under specific microbial or enzymatic influences. These findings are critical for assessing its safety profile and potential ecological implications.
In conclusion, 3-(Pyridin-4-yl)-1H-pyrazole-4-carboximidamide is a multifaceted compound with a wide range of potential applications across diverse scientific disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and characterization techniques, positions it as a valuable tool for both fundamental research and applied development. As ongoing studies continue to uncover new insights into its properties and functionalities, this compound is poised to make significant contributions to various fields in the coming years.
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